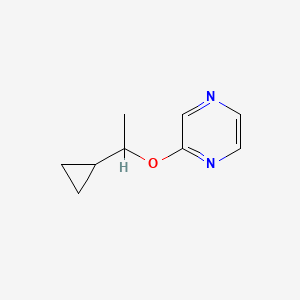

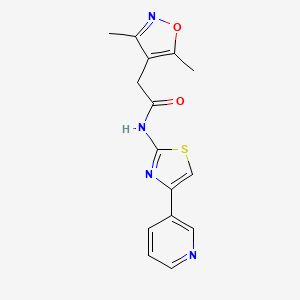

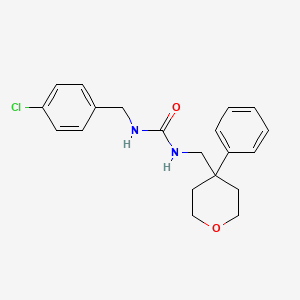

![molecular formula C15H14N2O4 B2470505 N-[(2,3-二氢-1,4-苯并二氧杂环-2-基)甲基]-2-羟基吡啶-3-甲酰胺 CAS No. 1031125-22-0](/img/structure/B2470505.png)

N-[(2,3-二氢-1,4-苯并二氧杂环-2-基)甲基]-2-羟基吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 1,4-benzodioxane-6-amine with a suitable reagent in an aqueous alkaline medium. This is followed by further treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .科学研究应用

合成方法

N-[(2,3-二氢-1,4-苯并二氧杂环-2-基)甲基]-2-羟基吡啶-3-甲酰胺及其衍生物可以通过各种化学反应合成。例如,1,4-苯并二氧杂环-2-羧酸酯或甲酰胺与亲核胺反应,可以得到3-羟基-2,3-二氢-1,4-苯并二氧杂环-2-甲酰胺和3-氨基亚甲基-1,4-苯并二氧杂环-2(3H)-酮衍生物。这些化合物是潜在治疗物质的前体,反应在碱性环境中进行(Bozzo 等,2003)。

对映异构体制备

2,3-二氢-1,4-苯并二氧杂环-2-羧酸的对映异构体与 N-[(2,3-二氢-1,4-苯并二氧杂环-2-基)甲基]-2-羟基吡啶-3-甲酰胺在结构上相关,它们对于治疗剂的对映异构体特异性合成至关重要。值得注意的是,来自假单胞菌亚种副假单胞菌的酰胺酶已被用于有效生产这些光学纯形式的对映异构体,解决了传统方法中常见的效率低和对映异构体纯度不佳等问题(Mishra 等,2016)。

生物医学应用

抗菌和抗炎特性

N-[(2,3-二氢-1,4-苯并二氧杂环-2-基)甲基]-2-羟基吡啶-3-甲酰胺的某些衍生物表现出抗菌潜力,并被研究作为炎症疾病的治疗剂。例如,带有 1,4-苯并二氧杂环的特定磺酰胺对各种细菌菌株和脂氧合酶酶表现出良好的抑制活性,表明它们在治疗炎症性疾病方面的潜力(Abbasi 等,2017)。

治疗剂的手性合成子

2,3-二氢-1,4-苯并二氧杂环-2-羧酸的对映异构体用作各种治疗剂的对映异构体特异性合成的 手性合成子,强调了 N-[(2,3-二氢-1,4-苯并二氧杂环-2-基)甲基]-2-羟基吡啶-3-甲酰胺及其衍生物在制药工业中的重要性(Mishra 等,2016)。

药代动力学和代谢

与 N-[(2,3-二氢-1,4-苯并二氧杂环-2-基)甲基]-2-羟基吡啶-3-甲酰胺相关的 novel 抑制剂的研究揭示了它们的药代动力学、生物利用度和组织分布,为它们作为口服抗纤维化药物的开发提供了有价值的信息(Kim 等,2008)。

作用机制

Target of Action

The primary targets of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. For instance, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase disrupts the metabolism of arachidonic acid, a key player in inflammatory responses .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on cholinesterase and lipoxygenase enzymes. This can lead to changes in neurotransmission and inflammatory responses, respectively .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been performed in aqueous alkaline media . .

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-14-11(4-3-7-16-14)15(19)17-8-10-9-20-12-5-1-2-6-13(12)21-10/h1-7,10H,8-9H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKLXTGHCAQVQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2470423.png)

![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2470425.png)

![1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2470428.png)

![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)